molecular formula C17H21N3O3S B2627455 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448037-29-3

2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No. B2627455
CAS RN: 1448037-29-3
M. Wt: 347.43
InChI Key: SWXSUTKRLOQOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular structure of “2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

DPP IV Inhibitors and Antidiabetic Applications

"Dipeptidyl peptidase IV (DPP IV) inhibitors are a class of compounds that prevent the degradation of incretin molecules, which are important for insulin secretion in type 2 diabetes mellitus (T2DM) treatment. The compound falls into a broader category of pyrazine-based structures known for their antidiabetic properties. Research in this area continues to grow due to the need for effective T2DM treatments with minimal long-term side effects" (Mendieta, Tarragó, & Giralt, 2011).

Broad Spectrum Biological Activities

"Pyrazine derivatives, including 2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine, have been synthesized and evaluated for their pharmacological effects, showcasing a broad spectrum of biological activities. These include antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic effects. Their diverse pharmacological actions make them promising candidates for future drug development" (Doležal & Zítko, 2015).

Optoelectronic Materials

"Quinazolines and pyrimidines, related heterocyclic compounds to pyrazines, have been extensively studied for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrazine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the potential of pyrazine derivatives in the field of material science" (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-3-4-14(2)16(11-13)24(21,22)20-9-5-15(6-10-20)23-17-12-18-7-8-19-17/h3-4,7-8,11-12,15H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXSUTKRLOQOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

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